molecular formula C13H18O3 B13097846 Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester

Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester

Cat. No.: B13097846
M. Wt: 222.28 g/mol
InChI Key: LIJIRMOJAIPSTB-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.1³,⁷]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester (hereafter referred to by its IUPAC name) is a structurally complex compound featuring a rigid adamantane-like tricyclic core. The molecule includes a carboxylic acid methyl ester group at position 1 and a methoxy substituent at position 2. This combination of functional groups and its polycyclic architecture imparts unique physicochemical properties, such as enhanced thermal stability and lipophilicity, which are advantageous in pharmaceutical and materials science applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylate

InChI

InChI=1S/C13H18O3/c1-15-11-9-3-8-4-10(11)7-13(5-8,6-9)12(14)16-2/h8-9H,3-7H2,1-2H3

InChI Key

LIJIRMOJAIPSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC3CC1CC(C3)(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

One primary synthetic approach involves Friedel-Crafts alkylation to introduce the adamantyl (tricyclo) moiety onto an aromatic ring, followed by functional group transformations to install the methoxy and ester groups.

  • Step 1: Friedel-Crafts Condensation
    4-bromophenol is reacted with 1-adamantanol in the presence of sulfuric acid to yield adamantyl phenol derivatives. This step forms the tricyclic framework linked to the aromatic ring.
  • Step 2: Alkylation to Introduce Methoxy Group
    The phenolic hydroxyl group is methylated using iodomethane and a base (e.g., sodium phenoxide) to form the 4-methoxy substituent on the aromatic ring.
  • Step 3: Formation of Grignard Reagent and Cross-Coupling
    The brominated aromatic compound is converted into a Grignard reagent, which is then transformed into an organozincate intermediate. This intermediate undergoes nickel-catalyzed cross-coupling with methyl 6-bromo-2-naphthoate or similar esters to form the methyl ester functional group attached to the tricyclic aromatic system.
  • Step 4: Saponification (if necessary)
    The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, or retained as the methyl ester depending on the target compound.

This sequence is documented in the synthesis of related compounds such as adapalene and its derivatives, which share structural motifs with the target compound.

Esterification of Tricyclic Carboxylic Acid Precursors

  • Starting from tricyclo[3.3.1.1^3,7]decane-1-carboxylic acid or its hydroxy derivatives, esterification with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can yield the methyl ester.
  • This method involves refluxing the acid with excess methanol and acid catalyst, followed by purification steps such as extraction and distillation.
  • This classical esterification is efficient for preparing methyl esters of rigid tricyclic carboxylic acids.

Reductive and Catalytic Transformations for Hydroxy and Amino Derivatives

  • For derivatives bearing hydroxy groups on the tricyclic core, selective reduction or amination reactions can be employed to modify functional groups before esterification.
  • Catalytic hydrogenation (e.g., Pd/C in THF with triethylamine) can reduce dibromo derivatives to hydroxy-substituted esters, which can then be converted to methyl esters or further functionalized.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reactants/Intermediates Conditions/Notes Outcome/Product Reference
1 Friedel-Crafts Alkylation 4-bromophenol + 1-adamantanol + H2SO4 Acidic medium, controlled temperature Adamantyl phenol derivative
2 Methylation (Alkylation) Adamantyl phenol + Iodomethane + base Sodium phenoxide, mild conditions 4-methoxy adamantyl aromatic compound
3 Grignard Formation & Cross-Coupling Brominated aromatic + Mg + ZnCl2 + Pd catalyst THF solvent, reflux, inert atmosphere Coupled methyl ester intermediate
4 Esterification Tricyclic carboxylic acid + Methanol + Acid catalyst Reflux, excess methanol Methyl ester of tricyclic acid
5 Catalytic Reduction/Hydrogenation Dibromo derivative + Pd/C + H2 or tritium gas THF solvent, triethylamine present Hydroxy-substituted methyl ester
6 Saponification (optional) Methyl ester + NaOH + Methanol Reflux Corresponding carboxylic acid

Research Findings and Notes on Preparation

  • The Friedel-Crafts alkylation is a critical step for constructing the tricyclic framework on the aromatic ring, providing the necessary rigidity and substitution pattern.
  • Methylation of phenolic hydroxyl groups is efficiently achieved with iodomethane, yielding stable methoxy ethers that enhance solubility and chemical stability.
  • The use of Grignard reagents and organozinc intermediates allows for selective cross-coupling reactions, facilitating the introduction of the methyl ester moiety with high regioselectivity and yield.
  • Esterification of tricyclic carboxylic acids is a straightforward and well-established method, with reaction conditions optimized to prevent decomposition of the sensitive tricyclic structure.
  • Catalytic hydrogenation steps are employed to modify halogenated intermediates to hydroxy derivatives, which can be crucial intermediates for further functionalization or biological activity.
  • The synthetic routes are adaptable for scale-up and have been utilized in pharmaceutical intermediate production, demonstrating their robustness and industrial relevance.

Chemical Reactions Analysis

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy group and the carboxylic acid methyl ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Adamantane-Based Derivatives

The adamantane (tricyclo[3.3.1.1³,⁷]decane) scaffold is widely utilized in drug design due to its stability and ability to improve bioavailability. Below is a comparison with key adamantane-containing analogs:

Compound Name Structure Key Features Applications References
Methyl 6-(4-methoxy-3-tricyclo[3.3.1.1³,⁷]dec-1-ylphenyl)-2-naphthalenecarboxylate Adamantane core linked to a naphthalenecarboxylate methyl ester Combines lipophilic adamantane with aromatic ester groups Pharmaceutical intermediates (e.g., antiviral agents)
[3-(1-Adamantyl)-4-methoxyphenyl]boronic acid Adamantane core with boronic acid and methoxy groups Used in Suzuki-Miyaura cross-coupling reactions Synthetic chemistry, catalysis
Target Compound Adamantane-like core with 4-methoxy and methyl ester groups Enhanced solubility compared to unsubstituted adamantane derivatives Potential drug delivery systems, polymer additives

Key Differences :

  • The target compound lacks the boronic acid or naphthalene moieties found in other adamantane derivatives, reducing its utility in catalysis but increasing its suitability for biomolecular applications.
  • Its methyl ester group may improve metabolic stability compared to free carboxylic acid analogs .

Methoxy-Substituted Carboxylic Acid Esters

Methoxy groups influence electronic and steric properties. Comparisons include:

Compound Name Structure Key Features Natural Source/Synthesis References
4-Methoxy cinnamic acid Cinnamic acid with 4-methoxy substituent Photoreactive, UV-absorbing properties Naturally occurring in fruits
Shikimic acid methyl ester Cyclohexenecarboxylic acid methyl ester Key intermediate in oseltamivir (Tamiflu®) synthesis Derived from shikimic acid (fruit sources)
Target Compound Adamantane-based methyl ester with 4-methoxy group High rigidity and thermal stability (>200°C) Synthetic (no natural source reported)

Key Differences :

  • Unlike 4-methoxy cinnamic acid, the target compound’s adamantane core prevents π-π stacking, reducing crystallinity but enhancing solubility in non-polar solvents.
  • Compared to shikimic acid methyl ester, the adamantane structure offers superior enzymatic resistance, making it less prone to hydrolysis .

Biological Activity

Tricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester, commonly referred to as 4-Methoxytricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid methyl ester, is a complex organic compound characterized by its unique tricyclic structure and methoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of tricyclic compounds exhibit significant antioxidant properties. For instance, the antioxidant activity of 4-Methoxytricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid methyl ester was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

CompoundIC50 (μM)Remarks
Trolox8Strong antioxidant potency
5c8Comparable to Trolox
2c200High activity at high concentrations

The results indicated that this compound could effectively scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

The anti-inflammatory potential of the compound was assessed through in vivo studies using carrageenan-induced edema models. The results indicated a significant reduction in edema, with the following findings:

CompoundEdema Reduction (%)Mechanism
5c55Potential anti-inflammatory action
ControlN/ABaseline measurement

These findings suggest that the compound may exert its effects through multiple biochemical pathways involved in inflammation.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability of the compound to inhibit AChE was evaluated as follows:

CompoundInhibition ActivityRemarks
5cHighCompetitive inhibitor
1cModerateLess effective than 5c

The presence of hydroxy and methoxy groups on the benzene ring enhances binding affinity to the enzyme, indicating potential therapeutic applications.

Case Studies

Several studies have highlighted the biological activities of similar compounds within this class:

  • Antioxidant Screening : A study reported that various tricyclic derivatives exhibited IC50 values significantly lower than those of standard antioxidants like Trolox, reinforcing their potential therapeutic roles in oxidative stress management .
  • Inflammation Models : In another study, compounds similar to 4-Methoxytricyclo[3.3.1.1(3,7)]dec-3-ene-1-carboxylic acid methyl ester demonstrated marked reductions in inflammatory markers in animal models .

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